N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core fused to a carboxamide group, which is linked via a methylene bridge to a piperidine ring substituted at the 1-position with a pyrazin-2-yl moiety. The benzo[c][1,2,5]thiadiazole scaffold is electron-deficient, making it a promising pharmacophore for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-17(13-1-2-14-15(9-13)22-25-21-14)20-10-12-3-7-23(8-4-12)16-11-18-5-6-19-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEQLQQGQKEQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine and piperidine intermediates. The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is often prepared via hydrogenation of pyridine derivatives.
The final step involves the coupling of the pyrazine and piperidine intermediates with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under amide bond-forming conditions. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the hydrogenation and cyclization steps, as well as automated systems for the coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Molecular Formula
The molecular formula is with a molecular weight of approximately 344.45 g/mol.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various 1,3,4-thiadiazole derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound's structural features enhance its interaction with microbial targets.
Anticancer Potential
Thiadiazole derivatives are recognized for their anticancer activities. A study highlighted the synthesis of novel thiadiazole compounds that showed promising results in inhibiting cancer cell proliferation . The incorporation of the pyrazine-piperidine moiety may enhance this activity through improved bioavailability.
Neuroprotective Effects
Recent findings suggest that compounds containing thiadiazole rings can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. This is attributed to their ability to inhibit acetylcholinesterase activity .
Analgesic Properties
Some derivatives have been evaluated for analgesic effects, showing potential in pain management therapies. The presence of the piperidine structure may contribute to these effects by modulating pain pathways .
Case Study 1: Antimicrobial Evaluation
A study synthesized several thiadiazole derivatives and tested them against common bacterial strains using the paper disc diffusion method. Results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a series of experiments, new thiadiazole derivatives were tested on various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that modifications in the chemical structure could lead to more effective anticancer agents .
Case Study 3: Neuroprotection
Compounds similar to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide were assessed for their neuroprotective capabilities in vitro. The findings indicated a reduction in neuronal apoptosis and oxidative stress markers, supporting their potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. It may also interact with receptors on the cell surface, modulating signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Structural and Electronic Differences
Core Heterocycle: The target compound’s benzo[c][1,2,5]thiadiazole core is more electron-deficient than thiazole or imidazo-thiazole cores in analogs . This property may enhance interactions with electron-rich binding pockets in target proteins.
Substituent Effects :
- The pyrazin-2-yl group on the target compound’s piperidine ring contrasts with tert-butylcarbamoyl () and trifluoromethylpyridinyl (ND-11543) groups. Pyrazine’s nitrogen atoms may facilitate hydrogen bonding, whereas tert-butyl or CF₃ groups enhance lipophilicity and metabolic stability .
- In Dasatinib, the hydroxyethylpiperazine substituent improves water solubility and pharmacokinetics, a feature absent in the target compound .
Synthetic Efficiency :
- ND-11543 was synthesized in 62% yield via EDC-mediated coupling, comparable to methods for thiazole carboxamides (). The target compound’s synthesis likely requires similar coupling reagents but may face challenges due to the steric bulk of the pyrazine-piperidine moiety .
Biological Activity
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrazine-Piperidine Intermediate : Pyrazine reacts with piperidine to form the pyrazin-2-ylpiperidine intermediate.
- Coupling Reaction : This intermediate is then coupled with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
- Purification : The final product is purified through column chromatography or recrystallization.
The compound has a molecular formula of and a molecular weight of approximately 354.4 g/mol .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that derivatives related to this compound possess significant antimicrobial properties. For instance, related pyrazole derivatives showed effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . Such findings suggest that this class of compounds could be developed as potential antimicrobial agents.
Antihistaminic and Anticholinergic Activities
Compounds similar to this compound have been reported to display antihistaminic and anticholinergic activities. These effects are particularly relevant in the context of treating allergic reactions and certain neurological disorders .
Cancer Research
The compound's structural components suggest potential activity against cancer-related pathways. Specifically, benzo[c][1,2,5]thiadiazoles have been investigated for their ability to inhibit activin receptor-like kinase 5 (ALK5), which plays a crucial role in tumor growth and metastasis . Further exploration into this area could yield novel anticancer therapies.
Case Studies
Several studies highlight the promising biological activities of compounds within this chemical class:
- Study on Antimicrobial Activity : A series of derivatives were evaluated for their antimicrobial efficacy against common pathogens. Results indicated that specific derivatives exhibited potent activity with low MIC values, supporting their potential as therapeutic agents .
- Cancer Targeting : Research focusing on the inhibition of TGF-beta signaling pathways revealed that certain derivatives effectively inhibited ALK5 activity, suggesting their utility in cancer treatment strategies .
Q & A
Basic: What are the key synthetic steps for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
Answer:
The synthesis typically involves three critical stages:
Thiadiazole Core Formation : Cyclization of o-phenylenediamine derivatives with sulfur donors under controlled temperatures (80–120°C) to form the benzo[c][1,2,5]thiadiazole moiety.
Piperidine-Pyrazine Linkage : Functionalization of piperidine at the 4-position via reductive amination or nucleophilic substitution to introduce the pyrazinyl group.
Carboxamide Coupling : Activation of the carboxylic acid (e.g., using thionyl chloride to form an acid chloride) followed by reaction with the piperidinylmethylamine derivative under basic conditions (e.g., triethylamine in DMF) .
Basic: Which spectroscopic methods are most effective for structural characterization?
Answer:
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : To resolve 3D conformation and intermolecular interactions (critical for understanding biological activity) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from variations in assay conditions or compound purity. Methodological solutions include:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities.
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines).
- Mechanistic Profiling : Compare binding affinities (e.g., SPR or ITC) to confirm target specificity .
Advanced: What computational strategies predict target interactions for this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors.
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) in explicit solvent models.
- QSAR Models : Corrogate structural features (e.g., electron-withdrawing groups on thiadiazole) with activity data to guide optimization .
Basic: What chemical reactions are feasible for this compound?
Answer:
The compound undergoes:
- Hydrolysis : Under acidic/basic conditions, cleaving the carboxamide bond.
- Nucleophilic Substitution : At the pyrazine ring with amines or thiols.
- Oxidation : Of the piperidine ring’s methylene group using KMnO4 or RuO4 .
Advanced: How can reaction yields be optimized in multi-step synthesis?
Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for carboxamide coupling to enhance solubility.
- Catalysis : Employ Pd/C or Ni catalysts for pyrazine-piperidine bond formation.
- Real-Time Monitoring : TLC or inline IR spectroscopy to track intermediates and adjust conditions dynamically .
Basic: What are the solubility and stability profiles under experimental conditions?
Answer:
- Solubility : High in DMSO (>50 mg/mL) but limited in aqueous buffers; sonication or co-solvents (e.g., PEG-400) improve dispersion.
- Stability : Stable at −20°C (lyophilized) but degrades in acidic conditions (pH <3) via carboxamide hydrolysis. Use neutral buffers for in vitro assays .
Advanced: How do structural modifications influence target selectivity?
Answer:
- Piperidine Substituents : Bulky groups (e.g., trifluoromethyl) enhance selectivity for hydrophobic binding pockets.
- Thiadiazole Modifications : Electron-deficient substituents improve π-π stacking with aromatic residues in enzyme active sites.
- SAR Studies : Systematically vary substituents and measure IC50 shifts to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
